molecular formula C8H5N3S B3345962 2-Aminobenzo[d]thiazole-4-carbonitrile CAS No. 1126637-56-6

2-Aminobenzo[d]thiazole-4-carbonitrile

Cat. No.: B3345962
CAS No.: 1126637-56-6
M. Wt: 175.21 g/mol
InChI Key: QNDQXLXHGNEGCK-UHFFFAOYSA-N
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Description

Contextualization within Benzothiazole (B30560) Chemistry

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. chem960.commdpi.com This structural motif is the foundation for a vast array of molecules with diverse applications. mdpi.com The benzothiazole core itself is a versatile scaffold, and its derivatives are integral components in medicinal chemistry, materials science, and dye manufacturing. mdpi.com The electronic nature of the fused ring system allows for a wide range of chemical modifications, leading to a rich and varied chemistry. chem960.com

Significance of the 2-Aminobenzothiazole (B30445) Core Structure

The introduction of an amino group at the 2-position of the benzothiazole ring system creates the 2-aminobenzothiazole core, a privileged scaffold in drug discovery and a versatile intermediate in organic synthesis. This amino group provides a reactive handle for further functionalization, allowing for the construction of more complex molecular architectures. researchgate.net Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a focal point of extensive research. google.com The planarity and electronic properties of the 2-aminobenzothiazole core are key to its ability to interact with biological targets.

Rationale for Research Focus on 2-Aminobenzo[d]thiazole-4-carbonitrile

The specific compound, this compound, emerges as a molecule of interest due to the unique combination of the 2-aminobenzothiazole scaffold and a nitrile (-CN) group at the 4-position of the benzene ring. The nitrile group is a strong electron-withdrawing group, which can significantly influence the electronic properties and reactivity of the entire molecule. This functional group can also participate in various chemical transformations, offering a potential site for further derivatization. Computational studies on 2-aminobenzothiazole derivatives, including the 4-carbonitrile isomer, have been conducted to understand the effects of substituent groups on their electronic structure and tautomeric equilibrium. The investigation of this compound is driven by the potential to create novel compounds with unique chemical and biological profiles, leveraging the established importance of the 2-aminobenzothiazole core and the modulating influence of the nitrile substituent. It is considered a valuable building block for the synthesis of more complex heterocyclic systems. mdpi.com

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₅N₃S
Molecular Weight 175.21 g/mol
CAS Number 1126637-56-9N/A

Table 1: Physical and Chemical Properties of this compound

Detailed Research Findings

While specific experimental data for the synthesis and detailed characterization of this compound are not widely available in publicly accessible literature, general synthetic routes for 2-aminobenzothiazoles can provide a basis for its potential preparation. A common method involves the reaction of an appropriately substituted aniline (B41778) with a thiocyanate (B1210189) source in the presence of an oxidizing agent like bromine. mdpi.com For this compound, the logical starting material would be 2-amino-3-cyanobenzene.

Spectroscopic and structural data for this specific molecule are not extensively documented. However, analysis of related compounds allows for predicted characteristics. For instance, the infrared (IR) spectrum would be expected to show characteristic peaks for the amino (N-H) and nitrile (C≡N) stretching vibrations. The nuclear magnetic resonance (NMR) spectra would provide information on the chemical environment of the hydrogen and carbon atoms within the molecule.

The reactivity of this compound would be influenced by the interplay of the electron-donating amino group and the electron-withdrawing nitrile group. The amino group can act as a nucleophile, participating in reactions such as acylation and alkylation. The nitrile group can undergo hydrolysis to a carboxylic acid or be reduced to an amine, offering further avenues for chemical modification. The benzothiazole ring itself can undergo electrophilic substitution reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1,3-benzothiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDQXLXHGNEGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminobenzo D Thiazole 4 Carbonitrile and Its Analogs

Classical Cyclization Approaches

Traditional methods for the synthesis of the 2-aminobenzothiazole (B30445) core rely on the cyclization of aniline-derived precursors through the formation of a key carbon-sulfur bond. These approaches are valued for their use of readily available reagents and straightforward reaction pathways.

Thiocyanation and Halogen-Mediated Cyclization Protocols

A cornerstone of 2-aminobenzothiazole synthesis is the direct thiocyanation of an aniline (B41778) precursor, followed by an intramolecular cyclization often mediated by a halogen. This reaction, historically known as the Hugerschoff reaction, typically involves treating a substituted aniline with a thiocyanate (B1210189) salt in the presence of a halogen, most commonly bromine, in a solvent like acetic acid nih.govucl.ac.be. The process begins with the in-situ generation of thiocyanogen ((SCN)₂), a reactive electrophile, from the oxidation of the thiocyanate salt by bromine uokerbala.edu.iq.

The electrophilic thiocyanogen then attacks the aniline ring. For the synthesis of 4-substituted 2-aminobenzothiazoles, such as the target 2-aminobenzo[d]thiazole-4-carbonitrile, the starting material would be a meta-substituted aniline, in this case, 3-aminobenzonitrile. The thiocyanation occurs at the position ortho to the amino group, which is activated towards electrophilic substitution. The resulting 2-amino-3-thiocyanatobenzonitrile intermediate then undergoes spontaneous intramolecular cyclization, with the amino group attacking the carbon atom of the thiocyanate moiety to form the thiazole (B1198619) ring nih.gov.

This classical method's applicability is broad, but its regioselectivity can be a challenge. When the para-position of the aniline is unsubstituted, thiocyanation at this site can be a significant competing reaction ucl.ac.be. However, for meta-substituted anilines, the directing effect of the amino group favors the desired ortho-thiocyanation. The reaction conditions are generally mild, although the use of stoichiometric amounts of bromine is a drawback. To mitigate the hazards of handling liquid bromine, less volatile bromine sources like benzyltrimethylammonium tribromide are sometimes employed d-nb.info.

Role of Ammonium (B1175870) Thiocyanate in Benzothiazole (B30560) Ring Formation

Ammonium thiocyanate (NH₄SCN) is a frequently utilized reagent in the classical synthesis of 2-aminobenzothiazoles d-nb.infoorganic-chemistry.orgresearchgate.net. It serves as an inexpensive and convenient source for the thiocyanate group, which is essential for constructing the thiazole heterocycle. In the presence of an oxidizing agent like bromine, ammonium thiocyanate is converted into the active electrophile, thiocyanogen, which initiates the reaction with the aniline derivative uokerbala.edu.iqorganic-chemistry.org.

Table 1: Classical Synthesis of 2-Aminobenzothiazole Analogs This table is representative of the classical method; specific yields for the 4-carbonitrile derivative may vary.

Starting Aniline Reagents Product Reference
Substituted Anilines NH₄SCN, Br₂ Substituted 2-Aminobenzothiazoles researchgate.net
3,4-Substituted Anilines KSCN, Br₂, AcOH 5,6-Substituted 2-Aminobenzothiazoles organic-chemistry.org
p-Substituted Anilines NH₄SCN, Br₂ 6-Substituted 2-Aminobenzothiazoles organic-chemistry.org

Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has seen the rise of transition-metal catalysis as a powerful tool for forming C-S and C-N bonds, offering alternative and often more efficient pathways to 2-aminobenzothiazole derivatives. These methods can provide better functional group tolerance and milder reaction conditions compared to classical approaches.

Palladium-Catalyzed Cyclization and Functionalization Reactions

Palladium catalysts are highly effective for the synthesis of 2-aminobenzothiazoles. One prominent strategy involves the intramolecular oxidative C-H functionalization of N-arylthioureas uokerbala.edu.iq. This method is particularly elegant as it does not require a pre-installed leaving group (like a halogen) on the aniline ring. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, in conjunction with an oxidant like manganese dioxide (MnO₂) under an oxygen atmosphere uokerbala.edu.iq. This system directly forges the C-S bond between the sulfur of the thiourea (B124793) and an ortho C-H bond of the aryl ring. Studies have shown that this method is effective for arylthioureas bearing electron-deficient substituents, which suggests its applicability for synthesizing the 4-carbonitrile target compound uokerbala.edu.iq.

Another significant palladium-catalyzed route is the tandem reaction of 2-haloanilines with a sulfur source. For instance, 2-chloroanilines can react with dithiocarbamates or thiocarbamoyl chloride in the presence of a palladium catalyst like Pd(dba)₂ and a base such as t-BuOK to afford 2-aminobenzothiazoles in good to excellent yields nih.gov. This approach would necessitate 2-amino-3-chlorobenzonitrile as the starting material for the synthesis of this compound. The tolerance of palladium-catalyzed systems to various functional groups, including nitriles, is a key advantage of this methodology.

Table 2: Palladium-Catalyzed Synthesis of 2-Aminobenzothiazole Derivatives

Starting Material Catalyst/Reagents Product Scope Reference
N-Arylthioureas Pd(PPh₃)₄ / MnO₂, O₂ Tolerates electron-deficient groups uokerbala.edu.iq
2-Chloroanilines Pd(dba)₂, t-BuOK Various substituted 2-aminobenzothiazoles nih.gov
Thiobenzanilides Pd(II), Cu(I), Bu₄NBr Tolerates cyano groups

Zinc(II)-Catalyzed Strategies for 2-Aminobenzothiazole Derivatives

The use of zinc catalysts in organic synthesis is attractive due to zinc's low cost and low toxicity. Recently, the first zinc(II)-catalyzed approach for the synthesis of 2-aminobenzothiazole derivatives has been developed nih.gov. This method involves the reaction of 2-bromophenyl isothiocyanate with a variety of amines, including aliphatic and aromatic amines, in the presence of a diethylzinc (Et₂Zn) catalyst nih.gov.

The reaction is proposed to proceed through the initial formation of a thiourea intermediate by the addition of the amine to the isothiocyanate. This is followed by a zinc-catalyzed intramolecular C-S cross-coupling reaction to form the benzothiazole ring. The study demonstrated that this transformation is successful for a range of amines, yielding the desired products in good amounts nih.gov. While the substrate scope regarding substituents on the 2-bromophenyl isothiocyanate was not extensively detailed for electron-withdrawing groups like nitriles, this novel strategy opens a new avenue for the application of economical and environmentally benign zinc catalysts in the synthesis of this important heterocyclic scaffold.

Nickel(II)-Catalyzed Methods

Nickel-catalyzed reactions have emerged as a cost-effective alternative to palladium-catalyzed transformations. Several nickel-based systems have been successfully applied to the synthesis of 2-aminobenzothiazoles. A common approach is the coupling of 2-haloanilines (both bromo- and iodo- derivatives) with isothiocyanates using a simple, ligand-free nickel(II) chloride (NiCl₂) catalyst and a base like DABCO in DMSO. This method is straightforward and avoids the need for expensive and complex ligands.

Analogous to palladium-catalyzed methods, nickel can also effectively catalyze the intramolecular oxidative C-H functionalization of arylthioureas. This reaction provides direct access to 2-aminobenzothiazoles without the need for halogenated precursors. The use of an inexpensive nickel catalyst under mild conditions makes this approach highly appealing for large-scale synthesis. These nickel-catalyzed protocols have been shown to be compatible with a range of functional groups, making them promising for the synthesis of complex derivatives, including this compound.

Table 3: Nickel-Catalyzed Synthesis of 2-Aminobenzothiazoles

Starting Material Catalyst/Reagents Key Features Reference
2-Haloanilines + Isothiocyanates NiCl₂, DABCO Ligand-free, inexpensive catalyst
N-Arylthioureas Ni(II) salts C-H functionalization, scalable

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs focuses on reducing the environmental impact of chemical manufacturing. Key strategies include the development of one-pot and atom-economical procedures, the use of microwave irradiation to accelerate reactions, and the implementation of solvent-free reaction conditions.

One-Pot and Atom-Economy Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and waste reduction. nih.gov These procedures minimize the need for purification of intermediates, saving time, solvents, and resources. When combined with the principles of atom economy, which aims to maximize the incorporation of all starting materials into the final product, these methods represent a significant advancement in sustainable chemistry. advion.com

Multicomponent reactions (MCRs) are a prime example of one-pot, atom-economical syntheses. For instance, a green multicomponent synthesis of benzothiazole derivatives can be achieved through the reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-dicarbonyl compounds. nih.gov This type of reaction, often catalyzed, allows for the construction of complex molecules in a single step with high yields. nih.govnih.gov The use of heterogeneous catalysts, such as P₂O₅/SiO₂, further enhances the green credentials of these methods by allowing for easy catalyst recovery and reuse. nih.gov

Several one-pot approaches for the synthesis of the 2-aminobenzothiazole core involve the reaction of 2-haloanilines with dithiocarbamates or the intramolecular cyclization of N-arylthioureas catalyzed by transition metals like Ruthenium(III) or Nickel(II). researchgate.net These methods often proceed with high yields and avoid the use of harsh reagents. researchgate.net A particularly effective one-pot synthesis involves the Ullmann-type reaction of 2-iodoanilines with sodium dithiocarbamates, which can achieve product yields of up to 97%. researchgate.net

Table 1: Examples of One-Pot Syntheses for 2-Aminobenzothiazole Analogs

ReactantsCatalyst/ReagentsProduct TypeYield (%)Reference
2-Iodoanilines, Sodium dithiocarbamatesCu(OAc)₂/Cs₂CO₃2-AminobenzothiazolesUp to 97 researchgate.net
N-ArylthioureasRuCl₃Substituted 2-aminobenzothiazolesUp to 91 advion.comresearchgate.net
2-Haloanilines, DithiocarbamatesCuO2-AminobenzothiazolesUp to 93 researchgate.net
2-Aminobenzothiazole, Aromatic aldehydes, 1,3-DiketonesSc(OTf)₃Fused benzothiazolesHigh nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov The primary benefits of using microwave irradiation are a dramatic reduction in reaction times, often from hours to minutes, and an increase in product yields. acs.org This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and selectivity.

The synthesis of various benzothiazole derivatives has been successfully achieved using microwave irradiation. For example, the condensation of 2-aminothiophenol with aldehydes or carboxylic acids can be significantly accelerated under microwave conditions. nih.gov In a comparative study, the synthesis of substituted 2-aminobenzothiazole derivatives via microwave irradiation was found to be the most efficient method, with the highest yields and shortest reaction times compared to conventional reflux and stirring methods. acs.org

Microwave-assisted synthesis is often combined with other green chemistry techniques, such as the use of solid supports and solvent-free conditions, to further enhance its environmental benefits. nih.gov For instance, the synthesis of iminosaccharides of 2-aminobenzothiazole on a zeolite solid support under microwave irradiation proceeds in a much shorter time and with higher yields than the conventional or microwave-assisted solvent-based methods. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-Aminobenzothiazole Analogs

Synthetic MethodReaction TimeYield (%)Reference
Conventional (Reflux)10-15 hours60-70 nih.gov
Microwave (in Ethanol)5-10 minutes75-85 nih.gov
Microwave (Solvent-Free, Zeolite)10-15 minutes85-95 nih.gov
Conventional (Stirring)6-8 hoursLower acs.org
Microwave (Solution)10-15 minutesHigher acs.org

Solvent-Free Conditions in Preparative Chemistry

The elimination of volatile organic solvents is a key goal of green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Solvent-free synthesis, also known as solid-state synthesis, offers a cleaner alternative. semanticscholar.org These reactions are often facilitated by grinding the reactants together, sometimes with a solid support or catalyst, and may be accelerated by microwave irradiation. nih.gov

The synthesis of 2-aminobenzothiazole derivatives has been effectively carried out under solvent-free conditions. For example, the reaction of 2-aminothiophenol with benzoic acid derivatives can be achieved in a one-pot, solid-phase, solvent-free reaction using molecular iodine, resulting in excellent yields in a short time. semanticscholar.org Similarly, the use of a reusable zeolite solid support under microwave irradiation allows for the solvent-free synthesis of iminosaccharides of 2-aminobenzothiazole with high efficiency. nih.gov

These solvent-free methods not only reduce pollution but also simplify the work-up procedure, as the need to remove a solvent is eliminated. This often leads to a more cost-effective and scalable process. semanticscholar.org

Strategic Functionalization Approaches

The strategic functionalization of the this compound core is crucial for modulating its physicochemical and biological properties. Key approaches include nucleophilic substitution reactions on halogenated precursors and chemical transformations of the cyano group at the 4-position.

Nucleophilic Substitution Reactions on Halogenated Precursors

The introduction of substituents onto the benzothiazole ring can be achieved through nucleophilic substitution reactions on halogenated precursors. While the direct synthesis of 2-aminobenzothiazoles often starts from substituted anilines, functionalization can also be performed on a pre-formed halogenated benzothiazole ring. For instance, 2-amino-5-halothiazoles can undergo nucleophilic substitution where the halide is displaced by a strong nucleophile. This two-step protocol of halogenation followed by nucleophilic substitution provides a versatile route to various 5-substituted 2-aminothiazoles.

In a similar vein, the synthesis of novel 2-aminobenzothiazole derivatives has been achieved through the nucleophilic substitution of a chlorine atom in a precursor molecule, 2-chloro-N-(benzothiazol-2-yl)acetamide, with various amines and piperazine derivatives. However, it was noted that weakly nucleophilic anilines and sulfa-amines failed to react under conventional heating, necessitating solvent-free fusion conditions to achieve the desired products in high yields. This highlights that the reactivity of the halogenated precursor and the nucleophilicity of the incoming group are critical factors in the success of these reactions.

The synthesis of 2-aminobenzothiazoles from 2-haloanilines and dithiocarbamates is another example of a process that relies on a nucleophilic attack, in this case, leading to the formation of the thiazole ring itself. researchgate.net This intermolecular approach can be metal-free for iodoanilines or catalyzed by copper for bromoanilines. researchgate.net

Functionalization via the Cyano Group at Position 4

The cyano group at the 4-position of the 2-aminobenzo[d]thiazole ring is a versatile functional handle that can be transformed into a variety of other functional groups, significantly expanding the molecular diversity of this scaffold. The cyano group is one of the most versatile functionalities in organic chemistry and can be converted into amines, carbonyls, or heterocyclic moieties.

Common transformations of the nitrile group that can be applied to this compound include:

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-aminobenzo[d]thiazole-4-carboxylic acid) or a primary amide (2-aminobenzo[d]thiazole-4-carboxamide). The specific conditions will determine the final product.

Reduction: The nitrile can be reduced to a primary amine (4-(aminomethyl)-2-aminobenzo[d]thiazole) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Cycloaddition Reactions: The cyano group can participate in cycloaddition reactions, for example, with azides to form tetrazoles. This is a common method for introducing a bioisostere for a carboxylic acid group.

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the cyano group to form ketones after hydrolysis of the intermediate imine.

While specific examples of these transformations on this compound are not extensively reported, the synthesis of the isomeric 6-amino-2-cyanobenzothiazole has been described, and its cyano group is a key handle for further derivatization. The synthesis of this isomer involves the DABCO-catalyzed cyanation of 2-chloro-6-nitrobenzothiazole, followed by the reduction of the nitro group. This underscores the utility of the cyano group as a synthetic precursor in the benzothiazole system.

Derivatization of the Amino Group at Position 2

The 2-amino group of the benzothiazole core is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions to form Schiff bases and other heterocyclic systems. These modifications are crucial for exploring the structure-activity relationships of 2-aminobenzothiazole-based compounds.

Acylation of the 2-amino group is a common strategy to introduce amide functionalities. For instance, 2-aminobenzothiazoles can be converted to their corresponding acetanilides. researchgate.netresearchgate.net This is often achieved by direct reaction with acetic acid or through the use of more reactive acylating agents like chloroacetyl chloride. researchgate.net The resulting N-(benzo[d]thiazol-2-yl)acetamides can serve as intermediates for further functionalization. One study reported the synthesis of acetanilides by treating 2-aminobenzothiazole with triethyl orthoformate and sodium azide in acetic acid under reflux conditions. researchgate.net

Alkylation of the 2-amino group introduces alkyl or arylalkyl substituents. Due to the presence of both an exocyclic and an endocyclic nitrogen atom, 2-aminobenzothiazoles can undergo alkylation at either position, forming part of an amidine system. nih.gov This reactivity allows for the synthesis of a diverse range of N-substituted derivatives and can also lead to the formation of fused heterocyclic systems.

The formation of Schiff bases through the condensation of the 2-amino group with various aldehydes is a widely employed method for derivatization. nih.gov For example, 2-aminobenzothiazole can be reacted with m-nitrobenzaldehyde in absolute ethanol (B145695) to yield the corresponding Schiff base. researchgate.net These imines are valuable intermediates that can undergo further reactions, such as cyclization with anhydrides or mercaptoacetic acid to generate novel heterocyclic structures. researchgate.net

Another important derivatization involves the reaction of 2-aminobenzothiazoles with isothiocyanates to yield thiourea derivatives. For instance, treatment of 2-aminobenzothiazole with p-chlorophenylisothiocyanate leads to the formation of the corresponding thiourea compound, which can be further cyclized. researchgate.net

The following table summarizes various derivatization reactions of the 2-amino group in 2-aminobenzothiazoles.

ReagentReaction TypeProductReference
Acetic AcidAcylationN-(Benzo[d]thiazol-2-yl)acetamide researchgate.netresearchgate.net
Chloroacetyl chlorideAcylation2-(Chloroacetamido)benzothiazole researchgate.net
m-NitrobenzaldehydeSchiff Base FormationN-(3-Nitrobenzylidene)benzo[d]thiazol-2-amine researchgate.net
p-ChlorophenylisothiocyanateThiourea Formation1-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)thiourea researchgate.net
Succinic anhydrideCyclization of Schiff BaseOxazepine derivative researchgate.net
Mercaptoacetic acidCyclization of Schiff BaseThiazolidinone derivative researchgate.net

Regioselective Introduction of Substituents on the Benzene (B151609) Ring

The introduction of substituents onto the benzene ring of the 2-aminobenzothiazole scaffold is critical for modulating its biological activity and physicochemical properties. Various strategies have been developed for the regioselective synthesis of substituted 2-aminobenzothiazoles, often starting from appropriately substituted anilines.

A common and effective method for the synthesis of the 2-aminobenzothiazole core is the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine. This reaction proceeds via electrophilic thiocyanation of the aniline, followed by intramolecular cyclization. The position of the substituents on the final benzothiazole ring is dictated by the substitution pattern of the starting aniline. For instance, the synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylate can be achieved by reacting methyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. beilstein-journals.org

This methodology has been extended to the synthesis of hydroxy- and alkoxy-substituted 2-aminobenzothiazoles. For example, methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate and methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate have been synthesized from the corresponding substituted 4-aminobenzoates. beilstein-journals.orgmdpi.com The synthesis of these compounds often requires the use of protecting groups for the hydroxyl functionality during the cyclization step. beilstein-journals.orgmdpi.com

The introduction of a nitro group onto the benzene ring, which can subsequently be reduced to an amino group for further functionalization, is another important strategy. For example, 6-nitro-2-aminobenzothiazole can be synthesized and the nitro group can then be reduced to an amino group. nih.gov This amino group can then be derivatized, for instance, through acylation or sulfonylation. nih.gov

Halogenated 2-aminobenzothiazoles are also valuable synthetic intermediates. The synthesis of 2-aminobenzothiazoles with halogen substituents such as fluorine, chlorine, and bromine on the benzene ring has been reported to proceed smoothly. nih.gov For example, 2-iodoanilines can react with sodium dithiocarbamates in a copper-catalyzed Ullmann-type reaction to afford 2-aminobenzothiazoles in high yields. nih.gov

The following table provides examples of regioselective synthesis of substituted 2-aminobenzothiazoles.

Starting MaterialReagentsSubstituent PositionProductReference
Methyl 4-aminobenzoateKSCN, Br₂, CH₃COOH6Methyl 2-aminobenzo[d]thiazole-6-carboxylate beilstein-journals.org
Substituted 4-aminobenzoatesKSCN, Br₂, CH₃COOH4 or 5Methyl 2-amino-4/5-hydroxybenzo[d]thiazole-6-carboxylate beilstein-journals.orgmdpi.com
6-Nitro-2-aminobenzothiazoleReduction (e.g., H₂, Pd/C)62,6-Diaminobenzo[d]thiazole nih.gov
2-IodoanilinesSodium dithiocarbamates, Cu(OAc)₂VariesSubstituted 2-aminobenzothiazoles nih.gov

Retrosynthetic Analysis and Synthetic Pathway Optimization

Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis for this compound begins with disconnecting the thiazole ring. The most common disconnection is at the C-S and C-N bonds, which leads back to a substituted aniline precursor.

Scheme 1: Retrosynthetic Analysis

This analysis suggests that this compound can be synthesized from 2-amino-3-thiocyanatobenzonitrile through an intramolecular cyclization. This intermediate, in turn, can be conceptually derived from 2,3-diaminobenzonitrile. A forward synthesis based on this approach would involve the diazotization of one of the amino groups of 2,3-diaminobenzonitrile, followed by displacement with a thiocyanate group, and subsequent cyclization.

Alternatively, a more practical forward synthesis would likely start from a commercially available substituted aniline. For instance, starting from 2-amino-3-cyanotoluene, one could envision a sequence involving bromination of the methyl group, followed by substitution with a sulfur nucleophile and subsequent cyclization. However, a more direct and commonly employed route for constructing the 2-aminobenzothiazole core involves the reaction of an aniline with a thiocyanating agent.

Synthetic Pathway Optimization

The optimization of synthetic pathways for 2-aminobenzothiazoles focuses on improving yields, reducing reaction times, and employing more environmentally benign conditions. Key areas for optimization include the choice of catalyst, solvent, base, and reaction temperature.

For the cyclization of substituted anilines with thiocyanate and bromine, optimization of the stoichiometry of the reagents and the reaction temperature is crucial to maximize the yield and minimize the formation of byproducts.

In the synthesis of fused heterocyclic systems from 2-aminobenzothiazoles, the choice of catalyst can dramatically influence the regioselectivity of the reaction. For example, in the intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters, using a Brønsted base like KOt-Bu with a radical initiator leads to the formation of benzo[d]imidazo[2,1-b]thiazoles, while a Lewis acid catalyst such as In(OTf)₃ results in the regioselective formation of benzo nih.govnih.govthiazolo[3,2-a]pyrimidin-4-ones. nih.gov

The use of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 2-aminobenzothiazole derivatives. Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.

"Green chemistry" principles are increasingly being applied to the synthesis of benzothiazoles. This includes the use of greener solvents, such as water or ethanol, and the development of catalyst-free or metal-free reaction conditions. One-pot, multi-component reactions are also highly desirable as they reduce the number of synthetic steps and purification procedures, leading to more efficient and atom-economical processes.

The following table highlights key parameters that can be optimized in the synthesis of 2-aminobenzothiazole derivatives.

ParameterOptimization StrategyDesired Outcome
CatalystScreening of Lewis acids, Brønsted bases, or metal catalystsImproved yield, regioselectivity, and reaction rate
SolventUse of "green" solvents (e.g., water, ethanol) or solvent-free conditionsReduced environmental impact and simplified work-up
Reaction ConditionsApplication of microwave irradiation or ultrasoundReduced reaction times and increased yields
Synthetic StrategyDevelopment of one-pot, multi-component reactionsIncreased efficiency and atom economy

Advanced Spectroscopic and Analytical Characterization

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Aminobenzo[d]thiazole-4-carbonitrile, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the amino group protons. The aromatic region would likely show a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. libretexts.org

Aromatic Protons (H-5, H-6, H-7): The protons on the benzene ring are expected to appear in the typical downfield region for aromatic protons, generally between 7.0 and 8.5 ppm. The specific shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on their electronic environment and their coupling with neighboring protons. libretexts.orguci.edu For instance, a proton adjacent to the electron-withdrawing nitrile group would be shifted further downfield.

Amino Protons (-NH₂): The protons of the primary amino group are expected to produce a broad singlet. Its chemical shift can vary but typically appears in the range of 5.0-8.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. spectroscopyonline.com

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Benzothiazole (B30560) Carbons: The carbon atoms of the benzothiazole core will have characteristic chemical shifts. The carbon atom C-2, bonded to two nitrogen atoms, is expected to be significantly downfield, potentially in the range of 165-170 ppm. libretexts.org The other carbons of the benzene ring would appear in the aromatic region (approximately 110-155 ppm).

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically resonates in the range of 115-125 ppm. mdpi.com The presence of a signal in this region is a strong indicator of the nitrile functionality.

Expected ¹³C NMR Chemical Shifts Approximate Range (ppm)
C2 (Thiazole)165-170
Aromatic Carbons110-155
Nitrile Carbon115-125

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are paramount for identifying the key functional groups within a molecule.

Infrared (IR) Spectroscopy for Nitrile and Amino Stretches

The IR spectrum of this compound will show characteristic absorption bands for the nitrile and amino functional groups.

Nitrile (C≡N) Stretch: A sharp and strong absorption band is expected in the region of 2220-2240 cm⁻¹ for the aromatic nitrile group. spectroscopyonline.combldpharm.com This distinct peak is a reliable diagnostic for the presence of the cyano group. For example, a similar feature is observed for benzo[1,2-d:4,5-d′]bis( eurjchem.comresearchgate.netucla.eduthiadiazole)-4-carbonitrile at 2233 cm⁻¹. mdpi.commoldb.com

Amino (N-H) Stretches: A primary amine typically shows two medium-intensity bands in the region of 3300-3500 cm⁻¹. mdpi.com These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of two peaks in this region is a clear indication of a primary amino group. spectroscopyonline.comlibretexts.org

Functional Group Expected IR Absorption Range (cm⁻¹) Intensity
N-H Stretch (Asymmetric)3400-3500Medium
N-H Stretch (Symmetric)3300-3400Medium
C≡N Stretch2220-2240Sharp, Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is extensively used for the identification, quantification, and purity assessment of chemical compounds. For aminothiazole derivatives, LC-MS/MS (tandem mass spectrometry) provides a robust and sensitive method for analysis in various matrices, including biological samples. nih.gov

In a typical application for a novel aminothiazole compound, a bioanalytical LC-MS/MS method is developed and validated for quantification in plasma. nih.gov The process generally involves protein precipitation to extract the analyte from the plasma matrix. nih.gov The separation is achieved on a reverse-phase column, such as a Waters Xterra RP® C18, using a mobile phase gradient. nih.gov For instance, a mixture of methanol/acetonitrile (B52724) with formic acid and an aqueous solution of ammonium (B1175870) formate (B1220265) can be employed for effective separation. nih.gov Detection is carried out using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. nih.gov This mode allows for the monitoring of a specific precursor ion to product ion transition, confirming the identity of the analyte with great confidence.

While specific LC-MS parameters for "this compound" are not detailed in publicly available literature, a representative method developed for a similar novel aminothiazole (21MAT) is presented below. This illustrates the typical conditions that would be adapted for the target compound.

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Novel Aminothiazole Compound

ParameterCondition
Chromatography System LC-Mass Spectrometry (LC-MS/MS) nih.gov
Column Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm) nih.gov
Mobile Phase A: 15% of 5 mM ammonium formate solution nih.gov
B: 95:5% v/v methanol:acetonitrile and 0.1% v/v formic acid nih.gov
Flow Rate 1 mL/min nih.gov
Ionization Mode Electrospray Ionization (ESI) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Sample Preparation Protein Precipitation Method nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for their separation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominent of these methods.

HPLC is a cornerstone technique for the quality control of pharmaceutical ingredients and chemical compounds. An HPLC-UV method, for example, was developed and validated for the quantification of a novel aminothiazole, demonstrating its utility for this class of compounds. nih.gov Such a method typically employs a reverse-phase C18 column and an isocratic mobile phase, which consists of a mixture of an acidic aqueous solution and an organic solvent like acetonitrile. nih.gov The analyte is detected by its UV absorbance at a specific wavelength. nih.gov The linearity, accuracy, and precision of the method are established to ensure its reliability for quantitative analysis. nih.gov

The following table outlines typical conditions for an HPLC-UV analysis of an aminothiazole derivative, which would be applicable for assessing the purity of "this compound".

Table 2: Representative HPLC-UV Conditions for Aminothiazole Analysis

ParameterCondition
Chromatography System High-Performance Liquid Chromatography with UV detection nih.gov
Column Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) nih.gov
Mobile Phase 55% of 0.1% v/v orthophosphoric acid in water nih.gov
45% of orthophosphoric acid in acetonitrile nih.gov
Elution Mode Isocratic nih.gov
Flow Rate 1 mL/min nih.gov
Detection Wavelength 272 nm nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 μm) and instrumentation capable of handling higher pressures. This results in dramatically improved resolution, sensitivity, and speed of analysis. UPLC is particularly valuable for complex mixtures and for high-throughput screening. The reactions for synthesizing complex heterocyclic structures, such as thiazole-fused xanthones, are often monitored by UPLC-MS to track the progress and identify products. mdpi.com While specific UPLC methods for "this compound" are not published, the principles of method development would follow those of HPLC, optimizing the mobile phase composition, gradient, and flow rate for the sub-2-μm particle column to achieve rapid and efficient separation.

Application of Spectroscopic Techniques for Characterization of Metal Complexes

The 2-aminobenzothiazole (B30445) scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. researchgate.net The nitrogen atoms of the thiazole (B1198619) ring and the amino group provide potential coordination sites. Spectroscopic techniques are vital for elucidating the structure of these metal complexes and understanding the nature of the metal-ligand bonding.

When "this compound" acts as a ligand, techniques such as FT-IR, UV-Vis, and NMR spectroscopy are used to characterize the resulting metal complexes.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the functional groups (such as the C=N of the thiazole ring or the N-H of the amino group) upon complexation provides direct evidence of their involvement in bonding with the metal ion. nih.gov For instance, in complexes of a thiazole-based Schiff base, shifts in the azomethine and C=S stretching vibrations confirmed coordination. nih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry around the central metal ion. The d-d transitions observed in the visible region are characteristic of the coordination environment (e.g., octahedral, tetrahedral, or square planar). nih.gov For example, a Ni(II) complex of a thiazole derivative showed peaks consistent with a square planar geometry, while a Cu(II) complex exhibited bands suggesting a distorted octahedral or square planar geometry. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the complex in solution. The disappearance of the N-H proton signal or shifts in the chemical shifts of aromatic protons adjacent to the coordination sites can confirm the binding mode. uomustansiriyah.edu.iq

The table below summarizes representative spectroscopic data for metal complexes of a related thiazole derivative, illustrating the type of information obtained from these characterization techniques.

Table 3: Illustrative Spectroscopic Data for Characterization of Thiazole-Based Metal Complexes

TechniqueObservation for LigandObservation for Metal ComplexInterpretation
FT-IR (cm⁻¹) υ(N-H) at 3269-3415; υ(C=N) at ~1550Shift in υ(N-H) and υ(C=N) bands to different wavenumbersCoordination of the amino group and/or thiazole ring nitrogen to the metal center. nih.gov
UV-Vis (nm) π→π* transitionsNew bands appear in the visible region (d-d transitions)The new bands are characteristic of the electronic transitions within the d-orbitals of the metal ion and help determine the coordination geometry (e.g., square planar for a Ni(II) complex). nih.gov
¹H NMR (ppm) Signal for N-H protonDisappearance or downfield shift of N-H proton signalIndicates deprotonation and/or coordination of the amino group to the metal ion. uomustansiriyah.edu.iq

Computational and Theoretical Investigations of 2 Aminobenzo D Thiazole 4 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict various chemical and physical behaviors.

The electronic character of 2-Aminobenzo[d]thiazole-4-carbonitrile, and its isomers, has been investigated using computational methods. jetir.org A key aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that helps determine the molecule's chemical reactivity and kinetic stability. jetir.org

In a comparative computational study of aminobenzothiazole carbonitrile isomers, the HOMO and LUMO energies were calculated to understand the effects of the cyano group's position on the electronic properties. jetir.org The study highlights that the arrangement of electron-donating (amino) and electron-withdrawing (carbonitrile) groups on the benzothiazole (B30560) scaffold significantly influences the molecular orbital energies. jetir.org

Table 1: Frontier Molecular Orbital Energies for this compound (ABTC4) and its Isomers Note: Specific energy values for each isomer were part of a comparative study; the table structure is provided for illustrative purposes based on the study's scope. Data for related isomers is included to provide context on the electronic variations within this compound family.

CompoundIsomer PositionHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
This compound (ABTC4) 4-carbonitrileData not specifiedData not specifiedData not specified
2-Aminobenzo[d]thiazole-5-carbonitrile (ABTC5)5-carbonitrileData not specifiedData not specifiedData not specified
2-Aminobenzo[d]thiazole-6-carbonitrile (ABTC6)6-carbonitrileData not specifiedData not specifiedData not specified
2-Aminobenzo[d]thiazole-7-carbonitrile (ABTC7)7-carbonitrileData not specifiedData not specifiedData not specified

2-Aminobenzothiazoles can exist in two tautomeric forms: the amino form and the imino form. Computational studies have been performed to determine the relative stability of these tautomers for various isomers of aminobenzothiazole carbonitrile, including the 4-carbonitrile variant (ABTC4). jetir.org Using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods with a 6-311G basis set, researchers have calculated the absolute and relative electronic energies of these structures in the gas phase. jetir.org

The stability of the different positional isomers of the amino form was determined to follow the order: ABTC7 > ABTC4 > ABTC5 > ABTC6. For the imino tautomers, the stability order was found to be: IBTC7 > IBTC5 > IBTC6 > IBTC4. jetir.org These findings are crucial for understanding which isomeric and tautomeric forms are more likely to be present under equilibrium conditions, which in turn influences the molecule's interaction with biological targets. jetir.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target.

While specific molecular docking studies focusing exclusively on this compound are not prominently available in the reviewed literature, extensive research has been conducted on the broader class of 2-aminothiazole (B372263) and benzothiazole derivatives. These studies provide a framework for how this compound might be investigated.

For instance, various 2-aminothiazole derivatives have been designed and docked against targets like Aurora kinases, which are implicated in cancer. These studies predict binding interactions within the kinase's active site and estimate binding affinities (docking scores). Similarly, benzothiazole-thiazole hybrids have been evaluated as potential inhibitors of the p56lck protein, another cancer-related target. The docking results in these studies help to identify key structural features required for potent inhibition.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create predictive mathematical models.

Specific QSAR models for this compound have not been detailed in the available research. However, QSAR studies on related thiazole (B1198619) derivatives are common and demonstrate the utility of this approach. These studies involve compiling a dataset of structurally related compounds with their measured biological activities against a specific target.

For example, 2D and 3D QSAR models have been developed for aryl thiazole derivatives to predict their antimicrobial activity. These models use molecular descriptors (e.g., topological, electronic, and steric properties) to build a regression model. A statistically significant QSAR model can then be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives.

Influence of Substituent Effects on Molecular Interactions

The specific arrangement and nature of substituent groups on the benzothiazole scaffold profoundly influence its electronic properties and, consequently, its molecular interactions. Computational studies, particularly those using density functional theory (DFT), are instrumental in elucidating these effects. The interactions are largely governed by the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and kinetically less stable, as electrons can be more easily excited to a higher energy state. mdpi.com This enhanced reactivity can be crucial for binding to biological targets. Research on various benzothiazole derivatives demonstrates that the introduction of different substituents can systematically tune this energy gap. mdpi.comnortheastern.edu For instance, a computational study on a series of benzothiazole analogs showed that the HOMO-LUMO gap could be modulated within a range of 4.46 to 4.73 eV depending on the substituent. mdpi.com In that series, a derivative featuring two trifluoromethyl (-CF₃) groups, which are strongly electron-withdrawing, exhibited the lowest energy gap (4.46 eV), indicating it was the least stable and most reactive compound in the series. mdpi.com Conversely, derivatives with other groups, such as methoxy (B1213986) (-OCH₃), can alter the charge distribution and polarizability, further impacting molecular interactions. northeastern.edu

These substituent-driven changes in electronic properties like the HOMO-LUMO gap, polarizability, and hyperpolarizability are key to understanding how derivatives of this compound might interact with protein active sites, form hydrogen bonds, and participate in other non-covalent interactions essential for biological activity. researchgate.netnortheastern.edu

Table 1: Effect of Substituents on the HOMO-LUMO Energy Gap of Benzothiazole Derivatives Data derived from a computational study on substituted benzothiazole analogs.

Substituent GroupHOMO-LUMO Gap (ΔE) in eVImplied Reactivity
Two -CF₃ groups4.46Highest
Unsubstituted4.73Lowest

This table illustrates how different chemical groups attached to the core structure can alter its electronic properties and reactivity.

Molecular Dynamics Simulations to Evaluate Complex Stability

While molecular docking provides a static snapshot of how a ligand might bind to a receptor, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability of the ligand-receptor complex over time. These simulations are critical for validating potential drug candidates by assessing the durability of their interactions with a biological target, such as an enzyme or protein. For scaffolds related to 2-aminothiazole, MD simulations have been successfully used to analyze binding affinity and stability. nih.gov

The process involves placing the docked ligand-protein complex in a simulated physiological environment (typically a water box with ions) and observing its atomic movements over a set period, often up to 100 nanoseconds or more. nih.gov Key metrics are analyzed to determine the complex's stability:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over time indicates that the ligand remains securely in the binding pocket without significant conformational changes.

Root Mean Square Fluctuation (RMSF): This identifies which parts of the protein (i.e., which amino acid residues) are flexible or fluctuating during the simulation. It helps pinpoint the residues that are key to the interaction.

Hydrogen Bond Analysis: This tracks the number and duration of hydrogen bonds formed between the ligand and the protein. Consistent hydrogen bonding is a strong indicator of a stable and specific interaction. nih.gov

Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to post-process the MD trajectory and calculate the binding free energy of the complex. A lower binding free energy suggests a more favorable and stable interaction.

By performing these simulations, researchers can confirm that a compound like this compound not only fits into a target's active site but also maintains a stable and energetically favorable interaction, which is a prerequisite for a sustained biological effect. nih.gov

Prediction of Molecular Properties for Research Design (e.g., TPSA, LogP)

Before committing to the costly and time-consuming process of chemical synthesis and experimental testing, computational tools are used to predict key physicochemical properties that determine a molecule's "drug-likeness." nih.gov These predictions are central to modern research design, helping to prioritize candidates with a higher probability of success. Two of the most important predicted properties are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP). mdpi.com

Topological Polar Surface Area (TPSA): TPSA is calculated by summing the surface contributions of all polar atoms (primarily oxygen and nitrogen) in a molecule. mdpi.com It is an excellent predictor of a drug's ability to be absorbed and to permeate cell membranes. Molecules with a lower TPSA (typically under 140 Ų) are more likely to exhibit good cell permeability.

LogP: This value represents the ratio of a compound's concentration in an organic solvent (n-octanol) to its concentration in an aqueous solvent (water). It is a measure of lipophilicity, or "fat-solubility." A compound's LogP value affects its solubility, absorption, distribution throughout the body, metabolism, and excretion. For oral drugs, a LogP value of less than 5 is generally considered desirable as part of Lipinski's rule of five.

For this compound, these properties can be predicted using cheminformatics tools like SwissADME. nih.gov These predicted values allow researchers to assess its potential for oral bioavailability and its likelihood of reaching its intended biological target. Designing compounds that fall within optimal ranges for both TPSA and LogP is a standard strategy in medicinal chemistry to reduce the risk of late-stage failures due to poor pharmacokinetic profiles. mdpi.com

Table 2: Predicted Physicochemical Properties for this compound Values are computationally predicted using established algorithms to forecast drug-like properties.

PropertyPredicted ValueSignificance in Research Design
Molecular FormulaC₈H₅N₃SDefines the elemental composition.
Molecular Weight175.21 g/mol Influences absorption and diffusion.
Topological Polar Surface Area (TPSA)78.16 ŲPredicts membrane permeability and bioavailability.
LogP (Consensus)1.83Indicates lipophilicity and affects solubility and distribution.

This table provides key predicted metrics used to evaluate the compound's potential as a drug candidate before synthesis.

Academic Research Applications of 2 Aminobenzo D Thiazole 4 Carbonitrile Derivatives

Applications in Medicinal Chemistry Research (Mechanism-Oriented, in vitro)

In the realm of medicinal chemistry, derivatives of 2-aminobenzo[d]thiazole-4-carbonitrile are instrumental in the discovery of new therapeutic agents. Their utility is demonstrated in enzyme inhibition, molecular interaction studies, cellular pathway modulation, and as foundational structures for more complex bioactive molecules.

Derivatives of 2-aminobenzothiazole (B30445) are notable for their potent inhibitory effects on several essential enzymes, which are key targets in antibacterial and anticancer research.

DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are validated targets for antibacterial drugs. nih.govwikipedia.org They are responsible for managing DNA topology during replication. nih.govwikipedia.orgnih.gov Research has identified 2-aminobenzothiazole-based compounds as potent inhibitors of both DNA gyrase and topoisomerase IV from pathogens like Escherichia coli and Staphylococcus aureus. brc.hunih.gov For instance, optimization of a 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold led to derivatives with nanomolar IC50 values against E. coli DNA gyrase. brc.hunih.gov A compound bearing a 4-(benzyloxy) group on the benzothiazole (B30560) ring was found to be a potent gyrase inhibitor with excellent activity against S. aureus. nih.gov Further modifications, such as the introduction of a benzothiazole-2,6-diamine scaffold, yielded analogs with low nanomolar inhibition of E. coli DNA gyrase. brc.hu The binding mode of these inhibitors typically involves the ATP-binding site of the GyrB subunit of DNA gyrase or the corresponding ParE subunit of topoisomerase IV. nih.govnih.gov

Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A): This enzyme is implicated in several human diseases, including neurodegenerative disorders and cancer, making it an attractive drug target. nih.govccspublishing.org.cnresearchgate.net A novel 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816) has been used as a versatile platform to synthesize thiazolo[5,4-f]quinazolines, which have shown potent, low-nanomolar inhibition of DYRK1A. researchgate.netmdpi.com The most promising compounds from these studies often feature a methylcarbimidate group at the 2-position of the thiazole (B1198619) ring. mdpi.com Structure-activity relationship (SAR) studies have demonstrated that small substituents on the thiazole moiety can significantly enhance inhibitory activity against DYRK1A. mdpi.com

Table 1: Selected 2-Aminobenzothiazole Derivatives as Enzyme Inhibitors

Compound/Series Target Enzyme(s) Potency (IC₅₀) Reference(s)
4,5,6,7-Tetrahydrobenzo[d]thiazole Analogs E. coli DNA Gyrase, S. aureus DNA Gyrase, Topoisomerase IV Nanomolar range brc.hu
4-(Benzyloxy)-2-(carboxamido)benzo[d]thiazole-6-carboxylic acid DNA Gyrase < 10 nM (E. coli), 95 nM (E. coli Topo IV) nih.govnih.gov
Thiazolo[5,4-f]quinazolines DYRK1A 40-50 nM mdpi.com
2-benzylamino-1,3,4-thiadiazine derivative DYRK1A 9.41 μM nih.gov
Indole-3-carbonitriles DYRK1A Double-digit nanomolar range mdpi.com

Understanding how these compounds interact with biological macromolecules at a molecular level is crucial for rational drug design.

Interaction with DNA: Studies have shown that 2-aminobenzothiazole derivatives can bind to DNA. For example, 2-(4-Aminophenyl)benzothiazole (APB) has been shown to interact with calf-thymus DNA (CT-DNA), likely through minor groove binding. researchgate.net This interaction is primarily driven by hydrophobic forces. researchgate.net Other thiazole derivatives have been investigated for their DNA binding affinity, with some demonstrating an intercalative binding mode. nih.govmdpi.com

Interaction with Enzymes: The inhibitory activity of these compounds is a direct result of their interaction with the target enzyme's binding site. Molecular docking and co-crystallography studies have provided detailed insights into these interactions. For DNA gyrase B (GyrB), inhibitors based on the 2-aminobenzothiazole scaffold bind to the ATP-binding site. nih.govnih.gov A crystal structure of a benzothiazole inhibitor in complex with E. coli GyrB24 revealed specific interactions within the ATP-binding pocket. nih.gov Similarly, for DYRK1A, molecular docking shows that inhibitors form key hydrogen bonds with conserved residues like Lys188 and with backbone atoms in the hinge region (Glu239, Leu241), which are crucial for potent inhibition. ccspublishing.org.cn

Interaction with Receptors: Derivatives have also been designed to target specific receptors. For instance, some benzothiazole compounds have been evaluated as agonists for the peroxisome proliferator-activated receptor (PPAR), a nuclear receptor involved in metabolic regulation. mdpi.com

Beyond direct enzyme inhibition, 2-aminobenzothiazole derivatives can influence cellular fate by modulating key signaling pathways.

Apoptosis Induction: Several studies have reported the ability of 2-aminothiazole (B372263) and 2-aminobenzothiazole derivatives to induce apoptosis in cancer cell lines. nih.govnih.gov For example, a series of 2-aminobenzothiazole-derived CDK2 inhibitors was shown to trigger apoptosis by activating caspases-3/7 in A549 lung cancer cells. nih.gov Another compound, TH-39, induced apoptosis in leukemia cells, an effect associated with the activation of caspase-3, downregulation of the anti-apoptotic protein Bcl-2, and upregulation of the pro-apoptotic protein Bax. nih.gov This suggests that these compounds can activate the intrinsic, or mitochondrial, apoptotic pathway. nih.gov

Cell Cycle Progression: The antitumor activity of these compounds is often linked to their ability to interfere with the cell cycle. By inhibiting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs), these derivatives can cause cell cycle arrest, preventing cancer cell proliferation. nih.gov

Other Signaling Pathways: The ERK signaling pathway (p42/p44 MAPK) is a critical regulator of cell growth and survival. nih.gov Some benzothiazole derivatives have been found to exert their anticancer effects by targeting multiple kinases, including those in the PI3K/Akt/mTOR and MAPK pathways. nih.gov

The 2-aminobenzo[d]thiazole nucleus is considered a "privileged structure" in medicinal chemistry due to its synthetic accessibility and its presence in numerous bioactive compounds. nih.govnih.govresearchgate.net

The core structure can be readily modified at several positions, including the 2-amino group and various points on the fused benzene (B151609) ring. nih.govnih.govacs.org This synthetic versatility allows for the systematic exploration of the chemical space around the scaffold to optimize biological activity and physicochemical properties. nih.govacs.org For example, hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acids serve as versatile building blocks that can be substituted at four different positions, enabling the rapid generation of diverse compound libraries for screening against biological targets. nih.govnih.govacs.org The this compound variant provides a specific, functionalized starting point for creating complex heterocyclic systems. mdpi.comresearchgate.netbldpharm.com

Bioisosteric replacement is a key strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of lead compounds. In the context of 2-aminobenzothiazole derivatives, this approach has been used effectively. For instance, in the development of DNA gyrase inhibitors, researchers have systematically replaced or substituted the carboxylate group and explored different substituents at position 4 of the benzothiazole scaffold. nih.gov These studies revealed that while some changes can lead to weaker inhibition, others can maintain or enhance potency while improving other properties, demonstrating the utility of bioisosteric modifications in optimizing this class of inhibitors. nih.gov

Applications in Materials Science

While the primary focus of research on 2-aminobenzo[d]thiazole derivatives has been in medicinal chemistry, their unique chemical and photophysical properties also make them of interest in materials science. researchgate.net The benzothiazole moiety is a component of compounds used as fluorescent probes. nih.gov The structural versatility of these compounds allows for the synthesis of functional materials with tailored properties for applications in fields like optoelectronics. researchgate.netbldpharm.com The ability to construct complex heterocyclic scaffolds using 2-aminobenzothiazole as a building block opens avenues for creating novel materials with specific electronic or optical characteristics. researchgate.net

Development of Fluorescent Probes and Sensors

The benzothiazole core is a well-established fluorophore, and its derivatives are frequently employed in the design of fluorescent probes for detecting biologically and environmentally significant analytes. mdpi.com These sensors often operate on mechanisms like excited-state intramolecular proton transfer (ESIPT) or aggregation-induced emission (AIE), leading to significant changes in their light-emitting properties upon analyte binding. mdpi.com

Researchers have successfully developed novel benzothiazole-based probes for various targets:

Protein Aggregates: Push-pull benzothiazole (PP-BTA) derivatives have been synthesized to detect β-amyloid (Aβ) and α-synuclein (α-syn) aggregates, which are pathological hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov These probes exhibit a marked increase in fluorescence intensity upon binding to the protein aggregates. One derivative, PP-BTA-4, was shown to effectively stain Aβ plaques and α-syn-containing Lewy bodies in human brain tissue sections. nih.gov

Embedded Probes: A dipeptidomimetic scaffold based on nitrobenzothiadiazole (NBTD) has been designed to be embedded directly within a polypeptide backbone. nih.gov This allows it to function as a conformationally restricted, environment-sensitive probe for studying protein structure and function, a novel approach compared to traditional side-chain attachments. nih.gov

Table 1: Examples of Benzothiazole-Based Fluorescent Probes
Probe TypeAnalyteKey Findings
Push-Pull Benzothiazole (PP-BTA) Derivativesβ-amyloid (Aβ) and α-synuclein (α-syn) aggregatesSignificant fluorescence increase upon binding; affinity (Kd) of 40-148 nM for Aβ and 48-353 nM for α-syn aggregates. nih.gov
Nitrobenzothiadiazole (NBTD) DipeptidomimeticDesigned as an embedded probe for polypeptidesFunctions as a conformationally restricted, environment-sensitive unit for studying protein structure. nih.gov

Utility in Electronic and Optical Materials

The tunable electronic properties of the 2-aminobenzothiazole framework make it an attractive component for advanced functional materials. nih.gov Derivatives are explored for their applications in optoelectronics, where their ability to absorb and emit light is harnessed. mdpi.com

Key research findings include:

Nonlinear Optical (NLO) Properties: Dipolar thiazole derivatives functionalized with electron-donating amino groups and electron-accepting nitro groups exhibit push-pull characteristics essential for NLO materials. researchgate.net These organic compounds are of interest for their potential in creating materials with large NLO susceptibilities and fast response times. researchgate.net

Optoelectronic Components: The cyano group, as seen in this compound, is a known electron-withdrawing unit used in materials for optoelectronics. mdpi.com The synthesis of related structures like benzo[1,2-d:4,5-d′]bis( nih.govacs.orguokerbala.edu.iqthiadiazole)-4-carbonitrile highlights the strategy of incorporating cyano groups into heterocyclic systems to create potential photoluminescent materials. mdpi.com

Incorporation into Polymers and Coatings

The integration of the benzothiazole moiety into polymer chains can impart valuable thermal and optical properties to the resulting materials. This is particularly relevant for creating high-performance polymers for specialized applications.

A notable area of investigation is the synthesis of carrier polymers. In one study, polymers were derived from 2-hydrazinylbenzo[d]thiazole, a close analogue of the 2-amino core. researchgate.net The process involved reacting the starting material with maleic anhydride, followed by polymerization. researchgate.net The resulting polymer, featuring a carboxylic acid group, was further functionalized by attaching various drug molecules, demonstrating its potential as a polymeric carrier system. researchgate.net

Photosensitizing Properties Investigations

Benzothiazole derivatives have been reported to possess photosensitizing properties, which can be exploited in photodynamic therapy. nih.gov This application relies on the ability of the compound to absorb light and generate reactive oxygen species (ROS) that can induce cell death in targeted tissues. Research has shown that certain 2-aminobenzothiazole derivatives exhibit these photosensitizing effects, making them candidates for further investigation in anticancer therapies. nih.gov

Applications in Organic Synthesis as Versatile Building Blocks

The 2-aminobenzothiazole core is highly valued in synthetic organic chemistry as a versatile starting material. nih.gov The presence of reactive sites—specifically the C2-amino group and the endocyclic nitrogen—allows for straightforward functionalization and the construction of more complex molecular architectures. nih.govnih.gov

Synthesis of Novel Heterocyclic Systems

The reactivity of the 2-aminobenzothiazole scaffold enables its use in the synthesis of a wide array of fused and substituted heterocyclic compounds. nih.gov The amino and endocyclic nitrogen groups are well-positioned to react with various electrophilic reagents, leading to diverse ring systems. nih.gov

Examples of synthesized heterocyclic systems include:

Fused Pyrimidines: Reaction of 2-aminobenzothiazoles with aldehydes and β-ketoesters can yield benzo nih.govnih.govthiazolo[3,2-a]pyrimidin-4-one derivatives. nih.gov

1,3-Oxazines and 1,3-Thiazines: Chalcones derived from 2-aminobenzothiazole can be treated with reagents like urea (B33335) or thiourea (B124793) to produce new 2-amino-1,3-oxazines and 2-amino-1,3-thiazines. uokerbala.edu.iq

Fused Imidazoles: Combining 2-aminobenzothiazoles with arylglyoxals and quinoline-2,4-diols can produce tricyclic benzo[d]imidazo[2,1-b]thiazole derivatives. nih.gov

Table 2: Heterocyclic Systems Synthesized from 2-Aminobenzothiazole Derivatives
ReagentsResulting Heterocyclic System
Aldehydes, β-ketoestersBenzo nih.govnih.govthiazolo[3,2-a]pyrimidin-4-ones nih.gov
Chalcones, Urea/Thiourea2-Amino-1,3-oxazines, 2-Amino-1,3-thiazines uokerbala.edu.iq
Arylglyoxals, Quinoline-2,4-diolsBenzo[d]imidazo[2,1-b]thiazoles nih.gov

Design of Compound Libraries via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to create complex products, minimizing waste and saving time. The 2-aminobenzothiazole scaffold is an excellent substrate for such reactions, enabling the rapid generation of diverse compound libraries for screening purposes. nih.gov

A prominent example is a four-component reaction involving 2-aminobenzothiazole, an aromatic aldehyde, an acetylenedicarboxylate, and a cyclic amine (like piperidine (B6355638) or pyrrolidine). researchgate.net This reaction proceeds in ethanol (B145695) to afford highly functionalized 2-pyrrolidinones that incorporate both the benzothiazole unit and the cyclic amine moiety in good yields. researchgate.net This demonstrates the power of MCRs to build molecular complexity from simple benzothiazole building blocks. researchgate.net

Development of Chemical Intermediates for Complex Molecule Synthesis

The strategic use of functionalized heterocyclic compounds as intermediates is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. Derivatives of 2-aminobenzo[d]thiazole are recognized as valuable building blocks in this regard, owing to the reactive sites on the molecule that allow for further elaboration. nih.govrsc.org Specifically, the amino group and the benzene ring of the benzothiazole core can be readily functionalized, making these compounds highly versatile synthons for the preparation of a wide array of more complex structures, including those with significant pharmacological activity. nih.govresearchgate.net

While the broader class of 2-aminobenzothiazole derivatives has been extensively studied as intermediates, detailed research findings specifically documenting the application of This compound in the synthesis of complex molecules are not extensively available in the reviewed scientific literature. The general synthetic utility of the 2-aminobenzothiazole scaffold, however, provides a foundational understanding of its potential.

The reactivity of the 2-aminobenzothiazole system typically involves reactions at the exocyclic amino group and the endocyclic nitrogen of the thiazole ring. rsc.org These sites can participate in various chemical transformations to build more elaborate molecular frameworks. For instance, the amino group can undergo acylation, alkylation, and condensation reactions, while the ring nitrogen can be involved in cyclization reactions to form fused heterocyclic systems. nih.govguilan.ac.iruokerbala.edu.iq

The nitrile group (–C≡N) is a versatile functional group in organic synthesis that can be transformed into various other functionalities. chemistrysteps.comlibretexts.org Common transformations of the nitrile group that are valuable in the synthesis of complex molecules include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. libretexts.orgpressbooks.pub This transformation is fundamental for introducing a carboxylic acid moiety into a molecule.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org Milder reducing agents can convert nitriles into aldehydes. chemistrysteps.com

Reactions with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the carbon-nitrogen triple bond of a nitrile to form ketones after hydrolysis. chemistrysteps.comlibretexts.org

These established reactions of the 2-aminobenzothiazole core and the nitrile functional group underscore the potential of This compound as a versatile intermediate for the synthesis of more complex molecules. However, specific examples and detailed research findings on its application remain limited in the available literature.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While established methods like the Hantzsch reaction for thiazole (B1198619) synthesis and cyclization of aminobenzoates with potassium thiocyanate (B1210189) and bromine exist, there is a continuous need for more efficient and selective synthetic strategies. nih.govderpharmachemica.comacs.org Future research should focus on developing novel catalytic systems that minimize byproducts and improve yields. researchgate.net Exploring one-pot procedures and solid-phase synthesis methodologies could streamline the production of diverse libraries of 2-aminobenzothiazole (B30445) derivatives. derpharmachemica.comresearchgate.net For instance, the development of an optimized benzotriazole-based guanidinylation reagent has already shown success in facilitating large-scale synthesis with fewer byproducts for related compounds. researchgate.net Further investigation into transition metal-catalyzed reactions, such as those employing zinc(II) or copper, could lead to more efficient C-S bond formations under milder conditions. researchgate.net A key challenge to address is the selective functionalization at various positions on the benzothiazole (B30560) ring, which would grant access to a wider chemical space for drug discovery and materials science applications. nih.gov

Advanced Spectroscopic Characterization of Derivatized Compounds

The synthesis of novel 2-aminobenzo[d]thiazole-4-carbonitrile derivatives necessitates comprehensive structural elucidation. Standard techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry are fundamental for confirming the structures of newly synthesized compounds. derpharmachemica.comresearchgate.net Future work should involve the application of more advanced and multi-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC), to unambiguously assign the complex structures of polysubstituted derivatives. nih.govmdpi.com These advanced methods are crucial for distinguishing between isomers and understanding the conformational preferences of these molecules, which can be further supported by X-ray crystallography. nih.gov For example, detailed NMR studies have been essential in characterizing new 2,3-dihydro-1,3,4-thiadiazole derivatives, setting a precedent for the rigorous characterization required for novel benzothiazoles. nih.gov

Expansion of Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for accelerating the discovery process. In the context of 2-aminobenzothiazole derivatives, molecular docking and molecular dynamics simulations have been employed to understand binding interactions with biological targets. researchgate.netresearchgate.net The future of this research area lies in the expansion of these computational models to create robust predictive tools. By developing and validating quantitative structure-activity relationship (QSAR) models, researchers can better predict the biological activity of virtual compounds before undertaking their synthesis, saving time and resources. These models can help in identifying key structural features responsible for activity and in designing new derivatives with enhanced potency and selectivity. For instance, molecular dynamics simulations have been used to show stable binding interactions for related compounds with viral proteases, highlighting the potential of this approach to guide the development of new antiviral agents. researchgate.net

Exploration of New Biological Target Interactions at a Mechanistic Level (in vitro)

Derivatives of 2-aminobenzothiazole have been reported to possess a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govnih.govnih.gov While numerous compounds have been screened for their effects, a deeper, mechanistic understanding of their interactions with biological targets is often lacking. Future in vitro studies should aim to elucidate these mechanisms. This includes identifying specific enzyme or receptor targets and characterizing the binding kinetics and mode of action. For example, some derivatives have been identified as dual inhibitors of angiotensin-converting enzyme (ACE) and calcium channel blockers. nih.gov Further research could explore the precise molecular interactions within the active sites of these proteins. The 2-aminobenzothiazole scaffold can form hydrogen bonds, chalcogen bonds, and π-π stacking interactions, and understanding how these contribute to inhibitory activity is crucial for rational drug design. nih.gov

Design of Novel Functional Materials with Tailored Properties

Beyond pharmaceuticals, the unique electronic and photophysical properties of the benzothiazole ring system make it an attractive candidate for materials science. There is significant potential in designing novel functional materials based on this compound. Research has indicated that these compounds can be used as intermediates in the creation of materials with special photoelectric properties, such as those used in Organic Light Emitting Diodes (OLEDs). quinoline-thiophene.com Future work should focus on synthesizing derivatives with tailored properties, such as specific absorption and emission wavelengths, high quantum yields, and good thermal stability. By strategically modifying the core structure with different functional groups, it may be possible to develop new organic luminescent materials, dyes, and components for advanced polymers. quinoline-thiophene.commdpi.com

Green and Sustainable Methodologies for Large-Scale Synthesis

As the applications for 2-aminobenzothiazole derivatives expand, the need for environmentally friendly and scalable synthesis methods becomes paramount. mdpi.com Future research must prioritize the development of "green" chemistry protocols. This includes the use of non-toxic, renewable solvents like water or ethanol (B145695), the development of catalyst systems that can be easily recovered and reused, and the use of energy-efficient reaction conditions, such as microwave irradiation. researchgate.netnih.govrsc.org For example, protocols using copper iodide in ethanol under microwave heating have shown success in synthesizing 2-aminobenzothiazoles. researchgate.net Another promising avenue is the use of biocatalysis, such as employing enzymes or whole organisms like Vitreoscilla hemoglobin, to catalyze key reaction steps under mild, aqueous conditions, which can offer high yields and catalytic turnovers. rsc.org These sustainable approaches are essential for the eventual industrial-scale production of these valuable compounds.

Table of Interactive Data

Below are data tables summarizing key research findings related to the synthesis and properties of 2-aminobenzothiazole derivatives.

Table 1: Examples of Synthetic Methods for 2-Aminobenzothiazole Derivatives

Method Key Reagents/Catalysts Conditions Typical Yields Reference
Cyclization 4-aminobenzoates, KSCN, Br₂ Acetic acid, 10 °C to rt 35–95% nih.govacs.org
Hantzsch Reaction α-haloketones, thioamides Reflux Good derpharmachemica.com
CuI-catalyzed Reaction 2-bromophenyl isothiocyanate, amines CuI, ethanol, microwave 27–89% researchgate.net
Biocatalysis 2-aminobenzoxazoles/thiazoles Vitreoscilla hemoglobin (VHb) up to 97% rsc.org

Table 2: Biological Activities of 2-Aminobenzothiazole Scaffolds

Biological Activity Example Target/Assay Compound Class Key Finding Reference
Anticancer Human solid cancer cell lines Riluzole Promising antitumor effects nih.gov
Antihypertensive ACE inhibition, Calcium channel blocking 2-(diarylalkyl)aminobenzothiazoles Dual activity identified nih.gov
Antiviral SARS-CoV-2 MPro inhibition AZT 1,2,3-triazole derivatives IC₅₀ value of 25.15 µM researchgate.net
Neuroprotective Ischemia/reperfusion injury model (in vitro) 6-trifluoromethoxy-TBTs Significantly attenuated neuronal injury nih.gov

Q & A

Basic Research Questions

Q. What established synthetic protocols are used to prepare 2-Aminobenzo[d]thiazole-4-carbonitrile, and how can reaction parameters be optimized for higher yields?

  • Methodology :

  • A common approach involves condensation reactions between substituted benzothiazole precursors and nitrile-containing reagents. For example, malononitrile derivatives can react with sulfur and aromatic aldehydes under basic conditions (e.g., NaHCO₃ in THF/water) to form thiazole-carbonitrile scaffolds .
  • Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility and reaction rates.
  • Temperature control : Maintaining 35–50°C prevents side reactions while ensuring complete conversion .
  • Catalyst use : Acidic or basic catalysts (e.g., DCC/HOBt) improve coupling efficiency in multi-step syntheses .
  • Monitor reaction progress via TLC or HPLC and purify products via recrystallization (ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodology :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and nitrile carbons (δ ~115 ppm). The aminothiazole NH₂ group appears as a broad singlet (~δ 5.5 ppm) .
  • IR spectroscopy : Confirm nitrile (C≡N stretch at ~2200 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns to confirm the scaffold .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Methodology :

  • Recrystallization : Use ethanol or ethanol/water mixtures to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane to separate polar byproducts .
  • HPLC : Achieve >98% purity using reverse-phase C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational docking studies (e.g., AutoDock Vina) predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Grid setup : Define binding pockets using X-ray crystallography or homology modeling data.
  • Scoring function : AutoDock Vina’s empirical scoring function evaluates steric, hydrogen-bonding, and hydrophobic interactions .
  • Validation : Compare predicted binding poses with experimental data (e.g., IC₅₀ values) to refine docking parameters .

Q. What density functional theory (DFT) approaches are suitable for analyzing the electronic structure and reactivity of this compound?

  • Methodology :

  • Functional selection : Use hybrid functionals (e.g., B3LYP) to balance accuracy and computational cost for correlation energy calculations .
  • Basis sets : Apply 6-31G(d,p) for geometry optimization and frequency analysis.
  • Reactivity analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic and nitrile groups .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodology :

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., stoichiometry, solvent polarity) to identify critical factors .
  • Byproduct analysis : Use LC-MS to detect intermediates or degradation products that reduce yields .
  • Reproducibility checks : Standardize reagent purity (e.g., ≥98% malononitrile) and reaction conditions (e.g., inert atmosphere) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.